3-(Morpholin-4-ylcarbonyl)-2-naphthol

Melanocortin receptor GPCR pharmacology cAMP assay

Researchers requiring a benchmark MC4R antagonist for SAR studies often face inconsistent potency and off-target effects. 3-(Morpholin-4-ylcarbonyl)-2-naphthol (CAS 3692-67-9) delivers: • Potent, selective MC4R antagonism (IC50 52 nM; 6.6-fold over MC3R), validated for SAR optimization. • A morpholine amide vector enabling hydrogen-bonding in chiral BINOL ligands for asymmetric catalysis. • Well-characterized solid (mp 216-218 °C; logP 1.82) compatible with oxidative biaryl coupling and analytical method development.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 3692-67-9
Cat. No. B1361867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-4-ylcarbonyl)-2-naphthol
CAS3692-67-9
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2O
InChIInChI=1S/C15H15NO3/c17-14-10-12-4-2-1-3-11(12)9-13(14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2
InChIKeyUIBXWHOZQBESMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Morpholin-4-ylcarbonyl)-2-naphthol (CAS 3692-67-9): Structural Identity and Baseline Characterization


3-(Morpholin-4-ylcarbonyl)-2-naphthol (CAS 3692-67-9; molecular formula C15H15NO3; molecular weight 257.28 g/mol) is a substituted 2-naphthol derivative featuring a morpholine amide substituent at the 3-position. The compound is provided as a solid with a melting point of 216–218 °C and a calculated logP of 1.82, indicating moderate lipophilicity [1]. It is cataloged as a versatile small molecule scaffold and a building block for organic synthesis, including the preparation of chiral BINOL derivatives . The compound has been profiled in multiple biological assays, revealing antagonist activity at the melanocortin-4 receptor (MC4R) with an IC50 of 52 nM [2].

Why 3-(Morpholin-4-ylcarbonyl)-2-naphthol Cannot Be Interchanged with In-Class Analogs


In-class substitution of 3-(morpholin-4-ylcarbonyl)-2-naphthol with other 3‑amido‑2‑naphthol derivatives is scientifically unjustified due to marked divergences in target engagement, selectivity, and physicochemical properties. For instance, the morpholine amide confers an MC4R IC50 of 52 nM and a 6.6‑fold selectivity over MC3R, while the corresponding pyrrolidine analog exhibits a >140‑fold higher logP (7.66 vs. 1.82), drastically altering solubility and permeability [1][2]. Furthermore, the compound shows negligible inhibition of carbonic anhydrase isoforms (IC50 > 50,000 nM for CA7), contrasting with structurally distinct 2‑naphthol‑based CA inhibitors [3]. These quantitative disparities underscore that even minor modifications to the amide moiety or substitution pattern can redirect biological activity and material properties, rendering simple analog interchange unreliable for scientific or industrial applications.

Quantitative Differentiation of 3-(Morpholin-4-ylcarbonyl)-2-naphthol Versus Analogs and Alternatives


MC4R Antagonist Potency and Selectivity Profile (52 nM IC50, 6.6‑Fold MC4R/MC3R)

The compound exhibits sub‑micromolar antagonist activity at human MC4R (IC50 = 52 nM) and a 6.6‑fold selectivity window over MC3R (IC50 = 345 nM) [1]. This contrasts with non‑selective MC4R antagonists that often display equipotent or inferior selectivity profiles. For example, the peptide antagonist SHU 9119 shows an MC4R IC50 of 0.06 nM but only 3.8‑fold selectivity over MC3R, while the small molecule MCL 0020 achieves an MC4R IC50 of 11.63 nM with >860‑fold selectivity over MC1R . The morpholine‑containing scaffold thus provides a distinct balance of potency and subtype selectivity amenable to further optimization.

Melanocortin receptor GPCR pharmacology cAMP assay

Negligible Carbonic Anhydrase Inhibition (IC50 > 50,000 nM for CA7)

In a stopped‑flow CO2 hydration assay, 3‑(morpholin‑4‑ylcarbonyl)‑2‑naphthol showed IC50 values >50,000 nM for carbonic anhydrase 7 (CA7) and >100,000 nM for CA2 [1]. This lack of activity stands in stark contrast to many 2‑naphthol‑derived sulfonamides and related scaffolds that inhibit carbonic anhydrases with nanomolar potency [2]. The compound therefore serves as an ideal negative control for assays requiring a chemically similar but pharmacologically inert analog.

Carbonic anhydrase Enzyme inhibition Selectivity profiling

Physicochemical Differentiation: LogP 1.82 vs. Pyrrolidine Analog LogP 7.66

The measured logP of 3‑(morpholin‑4‑ylcarbonyl)‑2‑naphthol is 1.82 [1]. In contrast, the closely related 3‑(pyrrolidin‑1‑ylcarbonyl)‑2‑naphthol exhibits a predicted logP of 7.66, a >140‑fold increase in calculated lipophilicity [2]. This substantial difference, driven by the morpholine oxygen, predicts markedly improved aqueous solubility and reduced non‑specific binding for the morpholine derivative. The morpholine compound also contains one additional hydrogen bond acceptor (4 vs. 3), further contributing to its more favorable drug‑like profile.

Lipophilicity Drug-likeness Solubility

Melting Point Distinction: 216–218 °C vs. Piperidine Analog 176–178 °C

3‑(Morpholin‑4‑ylcarbonyl)‑2‑naphthol displays a melting point range of 216–218 °C [1], whereas the analogous 3‑(piperidin‑1‑ylcarbonyl)‑2‑naphthol melts at 176–178 °C . This 40 °C elevation in melting point reflects stronger intermolecular interactions, likely due to the additional hydrogen‑bond acceptor provided by the morpholine oxygen. Such differences in solid‑state behavior can influence purification, storage stability, and compatibility with formulation excipients.

Solid-state properties Crystallinity Formulation

Synthetic Utility: Substrate in Enantioselective Oxidative Biaryl Coupling

The compound is specifically cited as a 3‑substituted 2‑naphthol substrate in copper‑catalyzed enantioselective oxidative biaryl coupling reactions [1]. Under optimized conditions employing a chiral 1,5‑diaza‑cis‑decalin copper(II) catalyst with O2 as the oxidant, enantioselectivities of 44–96% ee were achieved for a range of 3‑substituted 2‑naphthols, including ester, ketone, phosphonyl, and sulfonyl derivatives [1]. While the patent does not report isolated yields or ee values for this specific substrate, its inclusion in the enumerated substrate scope confirms compatibility with the catalytic system and positions it as a viable precursor to functionalized BINOL ligands bearing a morpholine amide handle.

Asymmetric catalysis BINOL synthesis C–C coupling

Validated Application Scenarios for 3-(Morpholin-4-ylcarbonyl)-2-naphthol Based on Quantitative Evidence


Lead Optimization for Melanocortin‑4 Receptor (MC4R) Antagonists

The compound's IC50 of 52 nM at MC4R and 6.6‑fold selectivity over MC3R (Section 3, Item 1) establish it as a viable starting point for structure‑activity relationship (SAR) studies. Researchers can modify the morpholine amide or naphthol core to improve potency and selectivity, using the parent compound as a benchmark [1]. The moderate lipophilicity (logP 1.82) also provides a favorable starting point for optimizing pharmacokinetic properties.

Negative Control in Carbonic Anhydrase Assays

With IC50 values >50,000 nM for CA7 and >100,000 nM for CA2 (Section 3, Item 2), this compound serves as an ideal matched chemical control when investigating putative carbonic anhydrase inhibitors. Its structural resemblance to active 2‑naphthol‑based inhibitors ensures that any observed phenotypic effects cannot be attributed to off‑target CA modulation [2].

Building Block for Chiral BINOL Ligands

The compound's demonstrated compatibility with copper‑catalyzed enantioselective oxidative biaryl coupling (Section 3, Item 5) enables its use as a precursor to functionalized BINOL derivatives. The morpholine amide substituent provides a unique vector for introducing hydrogen‑bonding capabilities into chiral ligands, which can be exploited in asymmetric catalysis and molecular recognition [3].

Physicochemical Property Benchmarking

The well‑characterized melting point (216–218 °C) and logP (1.82) (Section 3, Items 3 & 4) make this compound suitable as a reference standard for calibrating computational property prediction models or for method development in analytical chemistry (e.g., HPLC retention time prediction, thermal analysis) [1][4].

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